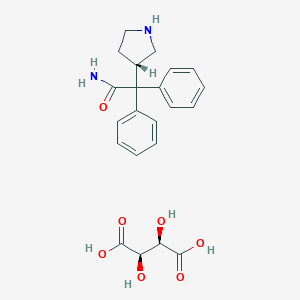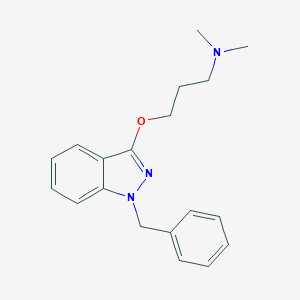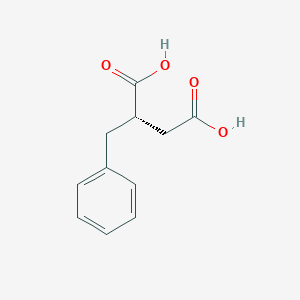
3-Ethyl-2,3-dimethyl-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3-dimethyl-3H-indole, also known as EDI, is a heterocyclic organic compound that belongs to the indole family. It is a pale yellow liquid with a strong odor and is widely used in the pharmaceutical industry due to its unique chemical properties. EDI has been studied extensively for its potential applications in various fields, including medicinal, agricultural, and industrial chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-2,3-dimethyl-3H-indole is not fully understood, but it is believed to act by modulating various cellular pathways and signaling molecules, including protein kinases, transcription factors, and cytokines. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has antiviral activity by inhibiting viral replication and entry into host cells.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce inflammation. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-2,3-dimethyl-3H-indole has several advantages for use in laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its strong odor and the need for specialized equipment and techniques for its handling and storage.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-2,3-dimethyl-3H-indole. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another area of research is the development of new synthetic methods for this compound and its derivatives. Additionally, the use of this compound as a tool for understanding cellular signaling pathways and the development of new drugs targeting these pathways is an area of active research.
Métodos De Síntesis
3-Ethyl-2,3-dimethyl-3H-indole can be synthesized through a multistep process involving the reaction of 2-methylindole with ethyl acetoacetate in the presence of a base catalyst, followed by a series of chemical transformations, including oxidation, reduction, and cyclization. The resulting product is purified by distillation or chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-Ethyl-2,3-dimethyl-3H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.
Propiedades
Número CAS |
1798-39-6 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dimethylindole |
InChI |
InChI=1S/C12H15N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
Clave InChI |
LVCJOTSREMDVNB-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC2=CC=CC=C21)C)C |
SMILES canónico |
CCC1(C(=NC2=CC=CC=C21)C)C |
Sinónimos |
3-Ethyl-2,3-dimethyl-3H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



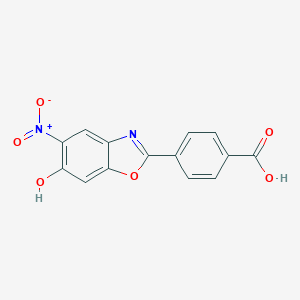
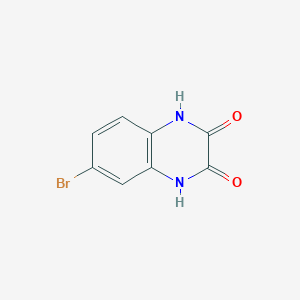
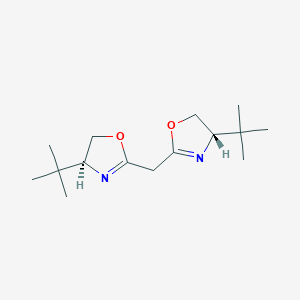



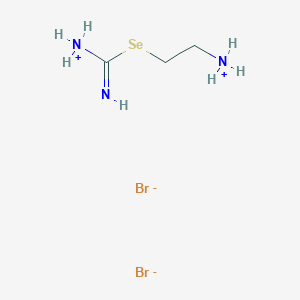
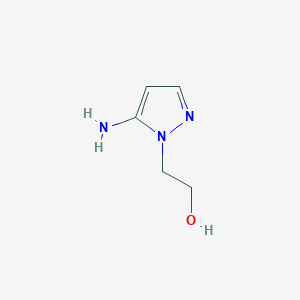

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
